molecular formula C23H20F3N3O2S2 B3000769 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 689262-70-2

2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3000769
CAS No.: 689262-70-2
M. Wt: 491.55
InChI Key: CLWBHQDOMGPENK-UHFFFAOYSA-N
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Description

2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the benzyl and methyl groups. The final step involves the attachment of the sulfanyl and acetamide groups under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thieno[3,2-d]pyrimidine core can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The benzyl and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core can bind to enzymes or receptors, modulating their activity. The presence of the benzyl and trifluoromethyl groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents.

    Benzyl-substituted pyrimidines: These compounds have similar benzyl groups but different core structures.

    Trifluoromethyl-substituted acetamides: These compounds feature the trifluoromethyl group but vary in their overall structure.

Uniqueness

2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its combination of a thieno[3,2-d]pyrimidine core with benzyl, methyl, and trifluoromethyl groups. This unique structure contributes to its potential biological activity and makes it a valuable compound for further research.

Properties

IUPAC Name

2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O2S2/c1-14-11-18-20(33-14)21(31)29(12-15-7-3-2-4-8-15)22(28-18)32-13-19(30)27-17-10-6-5-9-16(17)23(24,25)26/h2-10,14H,11-13H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWBHQDOMGPENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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